2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Description
2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a structurally complex spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural elements include:
- A 4-bromophenyl group at position 3 of the triazaspiro ring, contributing halogen-mediated hydrophobic interactions.
- A methyl group at position 8 of the triazaspiro system, influencing steric and electronic properties.
The molecular formula is C24H27BrN4O3S, with a calculated molecular weight of 531.47 g/mol (based on analogous compounds in ).
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4O3S/c1-29-10-8-24(9-11-29)27-22(16-4-6-17(25)7-5-16)23(28-24)33-15-21(30)26-18-12-19(31-2)14-20(13-18)32-3/h4-7,12-14H,8-11,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCDNBKKIKRUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[45]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple stepsCommon reagents used in these reactions include bromine, sulfur, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound are less documented but generally involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, thereby modulating their activity. This can lead to a range of biological effects, including inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Methoxy vs. Methyl Groups (Analog 1 vs. Target)
Ethyl vs. Methyl on Triazaspiro Core (Analog 2 vs. Target)
Bromophenyl Consistency
All three compounds retain the 4-bromophenyl moiety, suggesting shared halogen-bonding capabilities critical for target binding in medicinal chemistry applications.
Research Findings and Limitations
- Synthetic Feasibility: highlights synthetic challenges in analogous acetamide derivatives, such as regioselectivity in phenoxy-group substitutions, which may apply to the target compound.
- Data Gaps: No experimental data (e.g., IC50, solubility, stability) are available in the evidence, necessitating extrapolation from structural analogs.
Biological Activity
The compound 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule characterized by a unique spirocyclic structure that includes multiple nitrogen atoms and a brominated phenyl group. Its molecular formula is with a molecular weight of 531.465 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The structure of this compound can be represented using various chemical identifiers:
- IUPAC Name : 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
- SMILES :
COc4ccc(NC(=O)CSC2=NC1(CCN(C)CC1)N=C2c3ccc(Br)cc3)c(OC)c4 - InChI :
InChI=1S/C24H27BrN4O3S/c1-29-12-10-24(11-13-29)27-22(16-4-6-17(25)7-5-16)23(28-24)33-15-21(30)26-19-9-8-18(31-2)14-20(19)32-3/h4-9,14H,10-13,15H2,1-3H3,(H,26,30)
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly in anticancer applications. The spirocyclic structure is often associated with cytotoxic properties. For instance, studies on related spirocyclic compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
The precise mechanism of action for 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. This interaction may modulate the activity of these targets, leading to various biological effects including potential inhibition of the mitochondrial permeability transition pore (mPTP), which is crucial in myocardial infarction treatment .
Research Findings and Case Studies
Several studies have highlighted the biological activity of spirocyclic compounds similar to this one:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves sequential steps: (1) spirocyclic core formation via cyclocondensation of 4-bromophenyl precursors with methyl-substituted amines, (2) sulfanyl group introduction via thiolation reactions, and (3) coupling with 3,5-dimethoxyphenylacetamide. Yield optimization can be achieved through microwave-assisted synthesis (reducing reaction time) and solvent screening (e.g., DMF for polar intermediates). Purification via silica gel chromatography or recrystallization, monitored by TLC/HPLC (≥95% purity). Statistical optimization (e.g., Design of Experiments) for temperature and catalyst loading is recommended .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- X-ray crystallography : Resolves spirocyclic conformation and stereochemistry (e.g., bond angles in the triazaspiro[4.5]decane system) .
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., 4-bromophenyl integration at δ 7.2–7.8 ppm, methoxy groups at δ 3.7–3.9 ppm). 2D NMR (COSY, HSQC) validates connectivity.
- HRMS : Verifies molecular formula (e.g., [M+H]+ calculated for C27H28BrN4O3S: 583.09).
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Use cell viability assays (MTT or resazurin) across cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%). Triplicate experiments and ANOVA analysis (p<0.05) ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
-
Analog synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl, vary methoxy groups) to assess impact on bioactivity.
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Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., kinases). Validate with experimental IC50 values.
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Data integration : Use heatmaps or radar charts to correlate structural changes with activity trends (see Table 1 for an example framework) .
Table 1 : Example SAR Data for Analog Series
Analog Substituent IC50 (μM, MCF-7) LogP Hydrogen Bonds (Predicted) 4-Bromophenyl 1.2 ± 0.3 3.8 4 4-Fluorophenyl 2.5 ± 0.4 3.2 3 3,5-Dimethoxyphenyl 0.8 ± 0.2 2.9 5
Q. What strategies resolve contradictions in reported biological activities across assay conditions?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Orthogonal assays : Confirm activity via alternate methods (e.g., apoptosis markers via flow cytometry if cytotoxicity is disputed).
- Impurity profiling : Use HPLC-MS to rule out batch-specific contaminants (e.g., unreacted intermediates) .
Q. How can the mechanism of action be elucidated using advanced molecular techniques?
- Methodological Answer :
- Target identification : Employ affinity chromatography with biotinylated probes or CRISPR-Cas9 knockout screens.
- Pathway analysis : RNA-seq or phosphoproteomics identifies differentially expressed genes/proteins post-treatment.
- In silico studies : Molecular dynamics simulations (e.g., GROMACS) model protein-ligand interactions over time .
Q. What experimental designs are optimal for in vivo pharmacokinetic studies?
- Methodological Answer :
- Dosing regimen : Administer compound intravenously (IV) or orally (PO) in rodent models. Collect plasma/tissue samples at 0, 1, 3, 6, 12, 24h.
- Analytical methods : LC-MS/MS quantifies compound concentration. Calculate AUC, Cmax, t1/2 using non-compartmental analysis (Phoenix WinNonlin).
- Tissue distribution : Autoradiography or whole-body imaging if radiolabeled analogs are synthesized .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using multiple techniques (e.g., crystallography vs. computational models) and contextualize results within theoretical frameworks (e.g., enzyme inhibition kinetics) .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols and 3R principles (Reduction, Replacement, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
